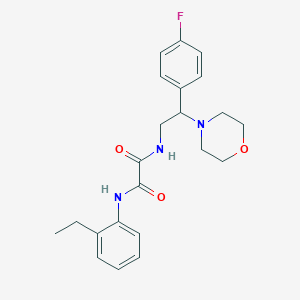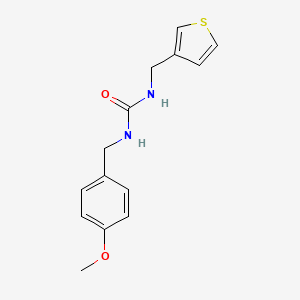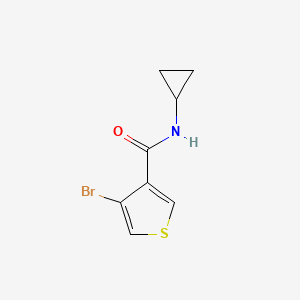
N1-(2-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide, also known as EFMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A novel synthetic approach for di- and mono-oxalamides, potentially including structures related to the specified compound, showcasing the diversity and utility of oxalamide derivatives in chemical synthesis and potential applications in materials science and pharmaceuticals (Mamedov et al., 2016).
Neurokinin-1 Receptor Antagonism
- Research on neurokinin-1 receptor antagonists suggests the therapeutic potential of related morpholinoethyl structures in treating conditions like emesis and depression, indicating a broader pharmacological significance of morpholinoethyl derivatives (Harrison et al., 2001).
Biological Activity and Drug Development
- A study on 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine highlights its remarkable anti-tuberculosis activity and superior anti-microbial effectiveness, showcasing the potential of morpholine derivatives in developing new antimicrobial agents (Mamatha S.V et al., 2019).
Complexation and Molecular Interactions
- The complexation behaviors of morpholine derivatives with metals, as demonstrated in studies, reveal the capacity for creating novel metal complexes that could have implications in catalysis, materials science, and potentially in medicinal chemistry (Singh et al., 2000).
Chiral Intermediate Synthesis
- Efficient synthesis techniques for chiral intermediates of pharmaceutical relevance, involving morpholine structures, indicate the importance of such derivatives in streamlining drug synthesis pathways, potentially including the synthesis of compounds similar to the one (Wang, 2015).
Antiferromagnetic Exchange and Magnetic Materials
- The promotion of antiferromagnetic exchange in multinuclear copper(II) complexes via fused oxamato/oxamidato ligands, involving structures that could be related to the query compound, underscores the role of such compounds in the development of new magnetic materials (Weheabby et al., 2018).
Fluorescent Complexes and Imaging
- Formation of fluorescent complexes by morpholine derivatives for imaging living cells, highlighting the utility of morpholine-based structures in the design of new imaging agents for biological research (Geue et al., 2003).
Wirkmechanismus
Target of Action
A structurally similar compound has been reported to act as a potent triple-acting pparα, -γ, and -δ agonist . These peroxisome proliferator-activated receptors (PPARs) play crucial roles in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
If it shares a similar mechanism with the structurally related compound, it might interact with PPARs, leading to changes in gene expression . This interaction could potentially influence various biological processes, including lipid metabolism and glucose homeostasis.
Biochemical Pathways
Ppar agonists are known to modulate several metabolic pathways, including fatty acid oxidation, lipogenesis, and glucose metabolism . The compound’s effect on these pathways could lead to downstream effects on energy homeostasis and metabolic health.
Result of Action
If it acts as a ppar agonist, it could potentially influence a range of cellular processes, including lipid and glucose metabolism, inflammation, and cell differentiation .
Eigenschaften
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-2-16-5-3-4-6-19(16)25-22(28)21(27)24-15-20(26-11-13-29-14-12-26)17-7-9-18(23)10-8-17/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAJVKOYUDTDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2640550.png)
![Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2640551.png)
![(Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid](/img/structure/B2640555.png)
![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B2640557.png)


![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2640563.png)
![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2640564.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2640567.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2640568.png)